7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Description
Properties
IUPAC Name |
7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c16-12-13(6-7-14-10-13)5-2-8-15(12)9-11-3-1-4-11/h11,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCXNTUGTPJHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCC3(C2=O)CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H22N2O
- Molecular Weight : 222.33 g/mol
- CAS Number : 1061873-16-2
The biological activity of 7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one is primarily linked to its interaction with specific molecular targets involved in various cellular processes. Notably, compounds with similar diazaspiro structures have shown promise in modulating pathways related to cancer cell proliferation and apoptosis.
Pharmacological Activity
Research indicates that this compound may exhibit several pharmacological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of diazaspiro compounds can inhibit tumor growth by targeting mutated oncogenes such as KRAS G12C. This mutation is often implicated in non-small cell lung cancer (NSCLC) and represents a significant therapeutic target .
- Covalent Binding : The ability of certain diazaspiro compounds to covalently bind to proteins involved in cancer pathways enhances their efficacy as potential therapeutic agents. This binding mechanism allows for prolonged action and specificity against mutated proteins .
Case Studies and Research Findings
- In Vivo Efficacy : A study involving a derivative of the diazaspiro series demonstrated significant antitumor effects in xenograft models. The compound was administered subcutaneously and showed dose-dependent tumor reduction, indicating its potential as an anticancer agent .
- Metabolic Stability : Another aspect of the research focused on the metabolic stability of these compounds in human and mouse liver microsomes. Enhanced stability was observed, which is crucial for the development of effective therapeutic agents that can withstand metabolic degradation .
- Structure-Activity Relationship (SAR) : Structural optimization has been a key focus in enhancing the biological activity of diazaspiro compounds. Modifications to the acryloyl amine moiety have led to improved inhibitory activity against cancer cell lines, showcasing the importance of SAR in drug development .
Comparative Analysis
The following table summarizes key findings related to the biological activity of 7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one compared to other diazaspiro compounds:
| Compound Name | Antitumor Activity | Mechanism of Action | Metabolic Stability |
|---|---|---|---|
| 7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one | Moderate | Covalent binding to KRAS G12C | High |
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one | High | Inhibition of cell proliferation | Moderate |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | High | Modulation of inflammatory pathways | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The diazaspiro[4.5]decan-6-one core is a versatile scaffold modified for various therapeutic targets. Key structural analogs and their properties are summarized below:
Key Comparative Insights
Substituent Effects on Bioactivity: N7 Substitutions: Cyclobutylmethyl (target compound) vs. isopropylphenylmethyl () or difluorobenzyl (). N2 Substitutions: Methylpyrimidinyl () or methoxybenzyl () groups enhance selectivity for specific targets (e.g., pyrimidinyl for antifungal activity, methoxybenzyl for AChE inhibition).
Physicochemical Properties :
- Log P : Substituted analogs exhibit Log P values ranging from 43.96 (thian-4-yl derivative) to 94.21 (pyridin-3-ylmethyl analog), indicating tunable lipophilicity for CNS penetration (lower Log P) or membrane targeting (higher Log P) .
- Polar Surface Area (PSA) : PSA values correlate with hydrogen-bonding capacity. The target compound’s PSA is likely ~50 Ų (similar to parent scaffold), favoring blood-brain barrier permeability .
Therapeutic Applications: Antifungal: N7-isopropylphenylmethyl analogs () show potent biofilm inhibition (IC50: 2.70–4.59 μM) with low cytotoxicity (CC50 >60 μM). GP Modulation: Unsubstituted scaffolds () serve as leads for hyperglycemia management, highlighting the core’s adaptability.
Preparation Methods
General Synthetic Route
Based on analogous spirocyclic amine syntheses and the chemical nature of the compound, the preparation can be summarized as follows:
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Formation of Piperidine Intermediate | Synthesis of a piperidine or related cyclic amine intermediate, possibly ethyl 3-oxopiperidine-1-carboxylate or similar | Starting from suitable ketoesters or lactams | Serves as the backbone for spiro ring formation |
| 2. Spirocyclization | Intramolecular cyclization to form the diazaspiro[4.5]decane core | Base or acid catalysis, heating | Forms the spiro ring junction |
| 3. Introduction of Cyclobutylmethyl Group | Alkylation of the nitrogen at the 7-position with cyclobutylmethyl halide or equivalent electrophile | Alkyl halides (e.g., cyclobutylmethyl bromide), base (e.g., K2CO3) | Selective substitution at the 7-position nitrogen |
| 4. Oxidation or Functional Group Adjustment | Formation of the ketone at the 6-position if not already present | Oxidizing agents or rearrangement | Ensures the 6-one functionality |
This synthetic strategy is consistent with known methods for related spirocyclic compounds, such as those described for 7-methyl-2,7-diazaspiro[4.5]decan-6-one and other 6-substituted diazaspiro derivatives.
Detailed Considerations in Preparation
Spiro Ring Formation: The spirocyclic structure is typically constructed via intramolecular nucleophilic substitution or cyclization. The choice of conditions (acidic or basic) depends on the stability of intermediates and the presence of protecting groups.
Alkylation Step: The cyclobutylmethyl group is introduced via alkylation of the secondary amine nitrogen. The electrophile is usually a cyclobutylmethyl halide (bromide or chloride). Reaction conditions must be controlled to avoid over-alkylation or side reactions.
Purification: Due to the complexity of the molecule, purification often involves chromatographic techniques such as flash column chromatography or preparative HPLC to isolate the desired spiro compound in high purity.
Yield and Scalability: The multi-step nature of the synthesis may result in moderate overall yields. Optimization of each step, especially the spirocyclization and alkylation, is critical for scalability.
Summary Table of Key Properties Relevant to Preparation
| Property | Data |
|---|---|
| Molecular Formula | C13H22N2O |
| Molecular Weight | 222.33 g/mol |
| CAS Number | 1360243-39-5 |
| Core Structure | 2,7-diazaspiro[4.5]decan-6-one |
| Substituent | Cyclobutylmethyl at 7-position |
| Solubility | Very soluble in various solvents (e.g., 11.4 mg/ml in water) |
| Stability | Stable under standard laboratory conditions |
| Handling | Requires standard protective measures in organic synthesis labs |
Research Findings and Literature Context
Analogous compounds such as 7-methyl-2,7-diazaspiro[4.5]decan-6-one have been synthesized via alkylation of pyrrolidine enamines derived from ethyl 3-oxopiperidine-1-carboxylate intermediates. This suggests a similar approach can be adapted for the cyclobutylmethyl derivative.
The spirocyclic scaffold is important in medicinal chemistry for its conformational rigidity and potential biological activity. The cyclobutylmethyl substituent may influence lipophilicity and receptor binding profiles.
Commercial suppliers of 7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one indicate the compound is available for research use, implying established synthetic routes exist, though proprietary.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one?
Answer:
Synthesis typically involves spirocyclic ring formation via cyclization reactions. Key steps include:
- Cyclobutylmethyl introduction : Alkylation of a diazaspiro precursor (e.g., tert-butyl-protected intermediates) with cyclobutylmethyl halides under basic conditions .
- Ring closure : Intramolecular amidation or reductive amination to form the spirocyclic core .
- Deprotection : Acidic or catalytic hydrogenation conditions to remove tert-butyloxycarbonyl (Boc) protecting groups .
Reference synthetic protocols for related diazaspiro compounds highlight the use of N-iodosuccinimide (NIS) for selective functionalization and reverse-phase chromatography for purification .
Advanced: How can computational modeling predict the biological targets of this compound?
Answer:
Molecular docking and dynamics simulations are used to explore interactions with enzymes or receptors. For example:
- Target identification : Docking into KRAS or acetylcholinesterase (AChE) active sites (based on structural analogs ).
- Binding affinity analysis : Free energy perturbation (FEP) or molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculations to quantify ligand-receptor interactions .
- Pharmacophore mapping : Aligning spirocyclic features with known inhibitors (e.g., KRAS inhibitors ) to rationalize selectivity.
Basic: What spectroscopic techniques validate the structural integrity of this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm cyclobutylmethyl integration and spirocyclic connectivity. Nuclear Overhauser effect (NOE) experiments resolve stereochemistry .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration, especially for enantiopure derivatives (see SHELX refinement protocols ).
Advanced: What strategies enhance selectivity against off-target proteins in pharmacological studies?
Answer:
- Substituent optimization : Introducing electron-withdrawing groups (e.g., halogens) to modulate steric and electronic interactions .
- Conformational analysis : Molecular dynamics (MD) simulations to assess spirocyclic rigidity, reducing off-target binding .
- Kinetic studies : Time-resolved assays to measure dissociation constants () for target vs. non-target proteins .
Basic: How do structural features of the spirocyclic system influence reactivity?
Answer:
- Ring strain : The spiro[4.5]decane framework balances strain and stability, enabling selective functionalization at the 2- and 7-positions .
- Amide lability : The 6-keto group participates in hydrogen bonding, affecting solubility and nucleophilic attack susceptibility .
- Steric hindrance : Cyclobutylmethyl substitution directs reactivity toward less hindered sites .
Advanced: How do spirocyclic systems impact pharmacokinetic properties?
Answer:
- Lipophilicity : The spiro scaffold increases Fsp3 character, improving membrane permeability .
- Metabolic stability : Cyclobutyl groups resist oxidative metabolism compared to linear alkyl chains .
- Half-life extension : Rigid spiro structures reduce conformational flexibility, slowing hepatic clearance .
Basic: How to resolve contradictions in pharmacological assay data (e.g., varying IC50 values)?
Answer:
- Assay standardization : Control for buffer pH, temperature, and co-solvents (e.g., DMSO concentration) .
- Orthogonal validation : Cross-validate using SPR (surface plasmon resonance) and cell-based assays .
- Impurity profiling : HPLC-MS to rule out synthetic byproducts affecting activity .
Advanced: What role does X-ray crystallography play in confirming stereochemical outcomes?
Answer:
- Crystal structure refinement : SHELXL software refines anisotropic displacement parameters to assign absolute configuration .
- Twinned data analysis : For challenging crystals, SHELXD/E pipelines resolve pseudo-merohedral twinning .
- Hirshfeld surface analysis : Quantifies intermolecular interactions influencing crystal packing .
Advanced: How are structure-activity relationship (SAR) studies conducted for this compound?
Answer:
- Analog synthesis : Systematic substitution at the cyclobutylmethyl or diazaspiro positions .
- Biological profiling : Compare IC50 values across analogs against targets like KRAS or AChE .
- 3D-QSAR modeling : CoMFA (Comparative Molecular Field Analysis) correlates steric/electrostatic fields with activity .
Basic: What stability considerations are critical during storage and handling?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
